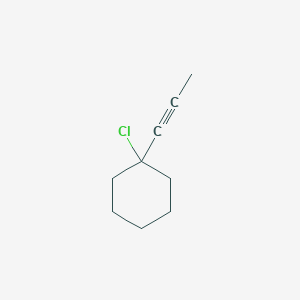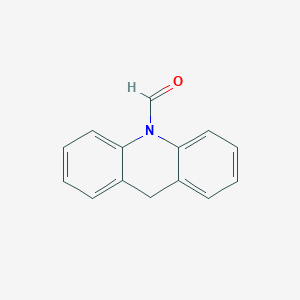
10(9H)-Acridinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(9H)-Acridinecarboxaldehyde is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of an acridine core with a formyl group attached to the 10th position, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10(9H)-Acridinecarboxaldehyde typically involves the formylation of acridine derivatives. One common method is the Vilsmeier-Haack reaction, where acridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 10(9H)-Acridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 10(9H)-Acridinecarboxylic acid.
Reduction: 10(9H)-Acridine-10-methanol.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10(9H)-Acridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex acridine derivatives, which are used as dyes, pigments, and fluorescent probes.
Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators, which can inhibit DNA replication and transcription.
Medicine: Acridine-based compounds have shown promise as anticancer agents due to their ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the production of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 10(9H)-Acridinecarboxaldehyde primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
Comparaison Avec Des Composés Similaires
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.
9-Aminoacridine: Used as an antiseptic and in the study of DNA interactions.
Uniqueness: 10(9H)-Acridinecarboxaldehyde is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of a wide range of acridine-based compounds with diverse applications.
Propriétés
Numéro CAS |
60344-98-1 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
9H-acridine-10-carbaldehyde |
InChI |
InChI=1S/C14H11NO/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,10H,9H2 |
Clé InChI |
XJKJXUQDRFDTOU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
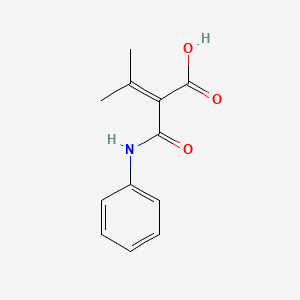



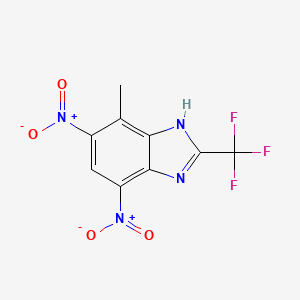
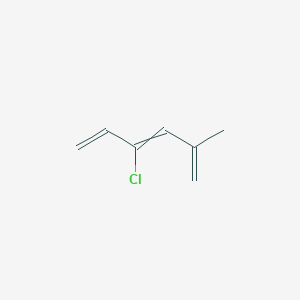

![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)

